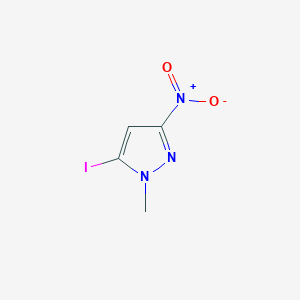

5-Iodo-1-methyl-3-nitro-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Scaffold in Advanced Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic chemistry. nih.gov Its unique structural and electronic properties have made it a highly sought-after scaffold in diverse scientific fields, including medicinal chemistry, agrochemicals, and materials science. bldpharm.combldpharm.com The prevalence of the pyrazole moiety in numerous commercial drugs—such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil—underscores its pharmacological importance. bldpharm.comsmolecule.com

The versatility of the pyrazole core lies in its ability to be readily synthesized and functionalized. bldpharm.com Classic methods like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), provide a straightforward entry to this ring system. nih.govleyan.com The aromatic nature of the pyrazole ring allows for subsequent modifications, enabling the creation of vast libraries of derivatives with tailored properties. leyan.com Its capacity to engage in various interactions, including hydrogen bonding and π-stacking, allows pyrazole-containing molecules to bind effectively to biological targets like enzymes and receptors, making them key components in drug discovery. bldpharm.com

Strategic Importance of Halogenation and Nitration in Pyrazole Derivatization

The introduction of functional groups onto the pyrazole ring is a critical step in modulating its chemical and biological properties. Halogenation and nitration are two of the most important electrophilic substitution reactions employed for this purpose. researchgate.netresearchgate.net

Halogenation , particularly iodination and bromination, introduces a versatile handle for further chemical transformations. The halogen atom can be readily displaced by nucleophiles or used as a coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. arkat-usa.org This allows for the attachment of a wide array of other functional groups, significantly expanding the structural diversity of the pyrazole derivatives. researchgate.netarkat-usa.org Direct halogenation of pyrazoles typically occurs at the C4 position, which is most susceptible to electrophilic attack. smolecule.comresearchgate.net

Nitration involves the introduction of a nitro (-NO₂) group, a strong electron-withdrawing group that profoundly influences the electronic properties of the pyrazole ring. nih.govresearchgate.net The nitro group deactivates the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution. researchgate.net Furthermore, the nitro group is a valuable synthetic intermediate that can be reduced to an amino group, providing a gateway to a host of other functionalities, such as amides, sulfonamides, and diazonium salts. smolecule.com The nitration of pyrazoles is often achieved using a mixture of nitric acid and sulfuric acid. chemicalbook.comresearchgate.net The position of nitration can be influenced by the existing substituents on the ring. researchgate.net

The combination of these functionalization strategies—for instance, creating iodo-nitro-pyrazoles—yields highly versatile intermediates for complex molecule synthesis.

Overview of 1H-Pyrazole N-Substitution Patterns

For 1H-pyrazoles, substitution at the N1 nitrogen atom is a key derivatization step that significantly impacts the compound's properties. sigmaaldrich.com Unsubstituted 1H-pyrazoles possess an acidic N-H proton and can act as both hydrogen bond donors and acceptors. sigmaaldrich.com Alkylation, arylation, or acylation at the N1 position removes this acidic proton, altering the molecule's polarity, solubility, and hydrogen bonding capabilities. sigmaaldrich.commdpi.com

This N-substitution is crucial in medicinal chemistry as it can prevent metabolic degradation and lock the molecule into a specific conformation for receptor binding. sigmaaldrich.com The alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers, for example, substitution at N1 versus N2. mdpi.com The choice of alkylating agent and reaction conditions can often be tuned to favor the formation of a desired isomer. nih.gov In the case of 5-Iodo-1-methyl-3-nitro-1H-pyrazole, the presence of the methyl group at the N1 position is a result of such a substitution, fixing the tautomeric form of the pyrazole ring.

Detailed Research Findings on this compound

While the individual components of this compound (a methylated pyrazole core, an iodo group, and a nitro group) are common in chemical literature, specific research detailing the synthesis and properties of this exact isomer (with iodine at C5 and the nitro group at C3) is limited in publicly accessible scientific databases. The compound is commercially available, as indicated by its CAS number 2171315-04-9, suggesting its use as a building block or intermediate in proprietary research or larger chemical syntheses. bldpharm.com

Based on established pyrazole chemistry, a plausible synthetic route would involve a multi-step process:

N-methylation: Starting with a suitable pyrazole precursor, N-methylation can be achieved using an agent like iodomethane (B122720) or dimethyl sulfate (B86663). nih.gov

Nitration: Introduction of the nitro group at the C3 position. This would likely be accomplished by treating the N-methylated pyrazole with a nitrating agent such as a mixture of nitric and sulfuric acid. chemicalbook.com

Iodination: Introduction of the iodine atom at the C5 position. This could potentially be achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.net The precise order of these steps would be critical to control the regioselectivity and achieve the desired 3-nitro-5-iodo substitution pattern.

The properties of this compound are dictated by its functional groups. The N-methylation prevents tautomerism. The strong electron-withdrawing nature of the nitro group at C3, combined with the halogen at C5, makes the pyrazole ring electron-deficient. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a key functional group for organometallic cross-coupling reactions.

Below is a data table summarizing the available information for the title compound and its related precursors or isomers.

| Compound Name | Molecular Formula | CAS Number | Key Features/Role |

|---|---|---|---|

| This compound | C₄H₄IN₃O₂ | 2171315-04-9 | Target compound; functionalized building block. bldpharm.com |

| 5-Iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 34091-51-5 | Potential precursor; solid at room temperature. sigmaaldrich.com |

| 3-Iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 92525-10-5 | Isomeric precursor; liquid at room temperature. sigmaaldrich.com |

| 5-Methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | 135463736 | Related nitro-pyrazole structure. nih.gov |

| 3-Iodo-1-methyl-5-nitro-1H-pyrazole | C₄H₄IN₃O₂ | 2171314-54-6 | Isomer of the target compound. smolecule.com |

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | C₄H₄IN₃O₂ | 75092-34-1 | Isomer of the target compound. chemicalbook.com |

| Compound Name | Property | Value | Reference |

|---|---|---|---|

| 5-Iodo-1-methyl-1H-pyrazole | Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 76-81 °C | sigmaaldrich.com | |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.com | |

| 3-Iodo-1-methyl-1H-pyrazole | Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.936 g/mL at 25 °C | sigmaaldrich.com | |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4IN3O2 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

5-iodo-1-methyl-3-nitropyrazole |

InChI |

InChI=1S/C4H4IN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3 |

InChI Key |

QIXQQGKNIPWOJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Iodo 1 Methyl 3 Nitro 1h Pyrazole

Reactivity of the Iodo Substituent in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 5-Iodo-1-methyl-3-nitro-1H-pyrazole is a key site for synthetic modification, readily participating in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. This compound serves as a versatile substrate in several of these transformations.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, has been successfully applied to pyrazole (B372694) derivatives. nih.govrsc.orglibretexts.org This reaction typically employs a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond. libretexts.org While specific examples with this compound are not extensively detailed in the provided results, the general applicability to iodo-pyrazoles suggests its feasibility. nih.govrsc.org The reaction is known to tolerate a wide range of functional groups, although the presence of the nitro group might necessitate careful optimization of reaction conditions. rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, is a valuable method for synthesizing substituted alkynes. organic-chemistry.orgresearchgate.net Studies have shown the successful application of Sonogashira coupling to various substituted iodopyrazole derivatives, indicating that this compound would likely be a suitable substrate. researchgate.netresearchgate.net The reaction conditions are generally mild, and the process has been utilized for the synthesis of complex heterocyclic systems. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is recognized for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org While direct examples with this compound are not explicitly mentioned, the broad scope of the Negishi coupling suggests its potential for the functionalization of this pyrazole derivative. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Organohalide | Palladium Catalyst + Base | Biaryl or Vinylarene |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst | Substituted Alkyne |

| Negishi | Organozinc Compound + Organohalide | Nickel or Palladium Catalyst | Coupled Carbon Skeleton |

Substrate Scope and Limitations in Cross-Coupling Reactions

The success of cross-coupling reactions involving this compound is dependent on the nature of the coupling partner and the reaction conditions. The presence of the nitro group, being strongly electron-withdrawing, can influence the reactivity of the pyrazole ring and the C-I bond.

In Sonogashira couplings, a variety of terminal alkynes can be coupled with iodopyrazoles. nih.gov However, certain heterocyclic substrates may require elevated temperatures to achieve good yields. nih.gov The stability of the coupling partners is also a factor; for instance, some boronic acids used in Suzuki-Miyaura couplings can be unstable at higher temperatures, leading to side reactions like protodeboronation. nih.gov

Limitations can also arise from the catalyst system and additives. For example, in some Sonogashira protocols, the use of copper co-catalysts can lead to undesirable homocoupling of the alkyne starting material. nih.gov The development of copper-free Sonogashira methods has helped to address this issue. nih.gov Furthermore, the choice of ligands for the palladium catalyst is crucial and can significantly impact the reaction's efficiency and substrate scope.

Mechanistic Insights into Dehalogenation Side Reactions

A common side reaction in palladium-catalyzed cross-coupling reactions is dehalogenation, where the halogen substituent is replaced by a hydrogen atom. This process can reduce the yield of the desired coupled product.

Mechanistic studies on similar heterocyclic systems suggest that the dehalogenation of iodo-pyrazoles can occur during the catalytic cycle. One proposed pathway involves the oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, followed by a competing reductive pathway that leads to the dehalogenated pyrazole instead of the cross-coupled product. The specific conditions, such as the nature of the base, solvent, and ligands, can influence the extent of this side reaction. While not specifically detailed for this compound, the general principles of dehalogenation in related systems are applicable.

Electrochemical Behavior and Redox Chemistry of the Nitro Group

The nitro group of this compound is electrochemically active and can undergo reduction through various pathways. The electrochemical behavior is a key aspect of its chemistry, influencing its potential applications and transformations.

Reduction Pathways of Aromatic Nitro Functions in Heterocycles

The reduction of aromatic nitro compounds, including nitro-heterocycles, is a well-studied area of organic chemistry. wikipedia.orgmasterorganicchemistry.comacs.org The nitro group can be reduced to a variety of functional groups, depending on the reducing agent and reaction conditions. wikipedia.org

Commonly, the reduction proceeds in a stepwise manner. The initial step often involves a one-electron reduction to form a nitro radical anion. nih.gov This can be followed by further reduction to a nitroso derivative, then to a hydroxylamino group, and finally to the corresponding amine. nih.gov The reduction of nitroaromatics can be achieved using various methods, including catalytic hydrogenation, or treatment with metals like iron, tin, or zinc in acidic media. masterorganicchemistry.com Electrochemical methods also provide a controlled way to effect this reduction. dtic.milrsc.org The specific pathway and the final product can be influenced by the structure of the heterocyclic ring and the presence of other substituents.

Influence of Solvent and Proton Donors on Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic nitro compounds is significantly influenced by the solvent and the presence of proton donors. acs.orgacs.org In aprotic solvents, the initial reduction is often a reversible one-electron process leading to the formation of a stable radical anion. acs.org

The addition of proton donors, such as acids, can dramatically alter the reduction mechanism. acs.orgacs.org The proton donor can interact with the nitro compound, forming a hydrogen-bonded complex, which can facilitate the reduction process. acs.org In the presence of a proton source, the initial one-electron wave can merge with subsequent reduction steps, leading to a multi-electron wave corresponding to the formation of the hydroxylamine (B1172632) or amine. acs.org The nature of the solvent also plays a crucial role, affecting the stability of the intermediates and the kinetics of the protonation steps. nih.gov For instance, the polarity of the solvent can influence the energy levels of the excited states of nitroaromatic compounds, which can in turn affect their reactivity. nih.gov

| Reduction Product | Intermediate Functional Groups | General Conditions |

|---|---|---|

| Amine | Nitroso, Hydroxylamine | Catalytic hydrogenation, Metal/Acid |

| Hydroxylamine | Nitroso | Controlled reduction (e.g., specific electrochemical potential) |

| Azo/Azoxy Compound | - | Specific reducing agents (e.g., metal hydrides) |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyrazole ring in this compound towards aromatic substitution is profoundly influenced by the electronic properties of the attached nitro and iodo groups. These substituents dictate the ring's electron density and the regioselectivity of potential reactions.

The pyrazole ring is a five-membered heterocycle that can be functionalized at its carbon and nitrogen positions. researchgate.net Generally, five-membered heterocycles like pyrroles are more susceptible to electrophilic attack than benzene (B151609) because the heteroatom can stabilize the cationic intermediate. wikipedia.org However, the presence of strongly electron-withdrawing groups drastically alters this reactivity.

Both the nitro (NO₂) group and the iodine (I) atom are deactivating groups for electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com They withdraw electron density from the pyrazole ring through inductive and/or resonance effects, making the ring electron-poor and therefore less attractive to incoming electrophiles. masterorganicchemistry.com

Nitro Group (at C3): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature via both inductive and resonance effects. This significantly reduces the nucleophilicity of the pyrazole ring, making electrophilic substitution reactions, such as further nitration or halogenation, very difficult. wikipedia.orgmasterorganicchemistry.com

Iodo Group (at C5): Halogens are also deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. wikipedia.org

Methyl Group (at N1): The methyl group on the nitrogen is generally considered to be weakly activating.

Consequently, the pyrazole ring in this compound is strongly deactivated towards electrophilic attack. If an electrophilic substitution were to occur under harsh conditions, the directing effects of the substituents would determine the position of the incoming group. The only available position for substitution is C4. The deactivating groups make such a reaction energetically unfavorable. libretexts.org

Conversely, these same electron-withdrawing properties that hinder electrophilic substitution are precisely what is required to facilitate nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

| Substituent | Position | Effect on SEAr | Effect on SNAr | Primary Electronic Influence |

| Nitro (NO₂) | 3 | Strong Deactivation | Strong Activation | Strong electron-withdrawing (Inductive & Resonance) masterorganicchemistry.commasterorganicchemistry.com |

| Iodo (I) | 5 | Deactivation | Leaving Group | Electron-withdrawing (Inductive) wikipedia.org |

| Methyl (CH₃) | 1 | Weak Activation | - | Electron-donating |

Nucleophilic aromatic substitution (SNAr) is a plausible and significant reaction pathway for this compound. masterorganicchemistry.comlibretexts.org This reaction is the mirror opposite of electrophilic substitution; an electron-poor aromatic ring is attacked by a nucleophile, leading to the replacement of a leaving group. masterorganicchemistry.com

The viability of an SNAr reaction depends on three key factors:

An Electron-Deficient Aromatic Ring: The presence of the strong electron-withdrawing nitro group at the C3 position makes the pyrazole ring highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

A Good Leaving Group: The iodine atom at the C5 position is a suitable leaving group. While fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, iodine can also be displaced. smolecule.comnih.gov

Favorable Substituent Positioning: The rate of SNAr is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group. This placement allows for the stabilization of the negative charge in the intermediate carbanion (a Meisenheimer complex) through resonance. masterorganicchemistry.comlibretexts.org

In this compound, the nitro group at C3 is meta to the iodine leaving group at C5. While ortho and para orientations provide superior activation, meta-activation, although weaker, can still be sufficient for the reaction to proceed, especially with a good leaving group and a strong nucleophile. masterorganicchemistry.com Research on a related isomer, 3-iodo-1-methyl-5-nitro-1H-pyrazole (where the nitro group is para to the iodo group), confirms that the iodine atom can be readily replaced by nucleophiles under basic conditions, highlighting the potential for this reaction type in nitro-iodopyrazoles. smolecule.com This suggests a strong potential for the iodine at C5 in the title compound to be displaced by various nucleophiles (e.g., alkoxides, amines), providing a pathway to a diverse range of functionalized pyrazole derivatives. youtube.comsmolecule.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H, 13C, and 15N NMR for Structural Assignment and Isomeric Purity

A complete NMR analysis using ¹H, ¹³C, and ¹⁵N nuclei is critical for the structural assignment of 5-Iodo-1-methyl-3-nitro-1H-pyrazole. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to be simple, showing two distinct singlets. One singlet corresponds to the lone proton on the pyrazole (B372694) ring (H-4), and the other to the three protons of the N-methyl group. The integration of these signals would confirm the 3:1 proton ratio. The absence of coupling for the ring proton confirms its isolation from other protons, consistent with the substitution pattern. Isomeric purity can be assessed by the absence of additional signals that would indicate the presence of other isomers, such as 3-Iodo-1-methyl-5-nitro-1H-pyrazole.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this molecule, four distinct signals are anticipated: one for the methyl carbon and three for the carbons of the pyrazole ring (C-3, C-4, and C-5). The chemical shifts are heavily influenced by the attached substituents. These shifts, when compared to calculated values and data from similar pyrazole structures, allow for the definitive assignment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for nitrogen-containing heterocyles, providing direct insight into the electronic environment of the nitrogen atoms. Three signals would be expected for this compound: two for the pyrazole ring nitrogens (N-1 and N-2) and one for the nitro group nitrogen. The chemical shifts can differentiate the pyrrole-like N-1 from the pyridine-like N-2 and the nitrogen of the nitro group. mdpi.com Such data is invaluable for confirming the substitution pattern, as the nitrogen shifts are highly sensitive to the placement of electron-withdrawing and donating groups. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.8 - 4.2 | Singlet (s) |

| ¹H | C₄-H | ~8.0 - 8.5 | Singlet (s) |

| ¹³C | N-CH₃ | ~38 - 42 | Quartet (in ¹H-coupled) |

| ¹³C | C₄ | ~110 - 115 | Doublet (in ¹H-coupled) |

| ¹³C | C₅ | ~85 - 95 | Singlet (in ¹H-coupled) |

| ¹³C | C₃ | ~155 - 165 | Singlet (in ¹H-coupled) |

| ¹⁵N | N-1 | ~-170 to -190 | Singlet |

| ¹⁵N | N-2 | ~-70 to -90 | Singlet |

| ¹⁵N | NO₂ | ~-10 to +10 | Singlet |

Note: Predicted values are based on data from analogous substituted pyrazole compounds. mdpi.commdpi.comspectrabase.com

Spectroscopic Signatures of Iodo and Nitro Substituents

The iodo and nitro groups impart distinct signatures on the NMR spectra.

Nitro Group: As a powerful electron-withdrawing group, the nitro substituent significantly deshields adjacent nuclei. This effect causes the ¹³C signal of the attached carbon (C-3) and the nearby ring proton (H-4) to shift downfield to a higher ppm value. nih.gov The ¹⁵N signal of the nitro group itself typically appears in a characteristic region of the spectrum.

Iodo Group: The iodine atom exerts a strong "heavy atom effect" on the carbon to which it is attached (C-5). This effect typically shields the carbon nucleus, causing its ¹³C signal to shift significantly upfield (lower ppm value) compared to other halogen substituents. docbrown.info This upfield shift for the carbon bearing the iodine is a key diagnostic feature for confirming its position on the pyrazole ring.

X-ray Crystallographic Analysis for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and intermolecular forces in the solid state, single-crystal X-ray diffraction is the gold standard. A suitable crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise atomic coordinates can be determined.

This analysis would provide unambiguous confirmation of the molecular structure, including:

The planarity of the pyrazole ring.

Precise bond lengths and angles for all atoms, including the C-I, C-N, and N-O bonds.

The orientation of the nitro group relative to the pyrazole ring.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking between pyrazole rings, which govern the crystal packing. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures like 4-Iodo-1H-pyrazole and 3,4,5-trinitro-1H-pyrazole reveals that pyrazole rings typically form planar structures with well-defined intermolecular hydrogen bonding or stacking patterns. mdpi.comed.ac.uk

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of the elemental composition. The exact mass of this compound (C₄H₄IN₃O₂) is 252.9399 Da, and an experimental HRMS measurement matching this value would confirm the molecular formula. uni.lu

Electron ionization mass spectrometry (EI-MS) also provides structural information through analysis of the fragmentation pattern. The molecular ion ([M]⁺•) would be observed, and its fragmentation would likely proceed through characteristic pathways for nitropyrazoles. researchgate.netresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Description |

|---|---|---|

| 253 | [C₄H₄IN₃O₂]⁺• | Molecular Ion (M⁺•) |

| 207 | [C₄H₄IN₃]⁺• | Loss of NO₂ |

| 126 | [C₄H₃IN]⁺• | Loss of NO₂ and HCN |

| 127 | [I]⁺ | Iodine cation |

Note: Fragmentation patterns are predicted based on known behavior of nitropyrazoles and iodinated aromatics. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods ideal for functional group identification.

For this compound, key vibrational modes would include:

Nitro Group (NO₂): Two strong, characteristic stretching bands are expected. The asymmetric stretch typically appears in the 1560-1520 cm⁻¹ region, while the symmetric stretch is found around 1360-1330 cm⁻¹. nih.gov

Pyrazole Ring: A series of complex bands corresponding to C=C, C=N, and N-N stretching vibrations, as well as in-plane and out-of-plane ring bending modes, would be present in the 1600-1000 cm⁻¹ fingerprint region. researchgate.net

C-H Bonds: Aromatic C-H stretching from the pyrazole ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C-I Bond: The C-I stretching vibration is expected at a low frequency, typically in the far-infrared region (below 600 cm⁻¹).

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H | Stretching | 2950 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Pyrazole Ring | C=N/C=C Stretch | 1450 - 1600 | Medium-Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1360 | Strong |

| Pyrazole Ring | Ring Modes | 1000 - 1300 | Medium |

| C-I | Stretching | 500 - 600 | Medium-Weak |

Note: Frequencies are based on typical values for the respective functional groups found in similar molecular structures. nih.govnist.govresearchgate.net

Computational and Theoretical Studies on 5 Iodo 1 Methyl 3 Nitro 1h Pyrazole

Electronic Structure and Molecular Orbital Theory Calculations

Computational chemistry provides a powerful lens through which to examine the electronic characteristics of 5-Iodo-1-methyl-3-nitro-1H-pyrazole. The pyrazole (B372694) ring is an aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors in their unsubstituted form. encyclopedia.pub However, in this compound, the nitrogen at position 1 is methylated, which significantly influences the electronic distribution within the ring.

The presence of a strongly electron-withdrawing nitro group at the C3 position and an iodine atom at the C5 position dramatically modulates the electronic properties of the pyrazole core. The nitro group substantially decreases the electron density of the ring, while the iodine atom exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect and electron-donating via its resonance effect.

Molecular orbital theory calculations, such as those derived from Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. These calculations can elucidate the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, while the LUMO is anticipated to be centered on the nitro group, reflecting its strong electron-accepting nature. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Calculated Electronic Properties for a Substituted Pyrazole

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from computational studies serve as powerful tools for predicting the reactivity of molecules. For this compound, these descriptors can offer a nuanced understanding of its chemical behavior.

Key descriptors include:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively, and are directly linked to the LUMO and HOMO energies.

Chemical Hardness and Softness: These concepts, rooted in conceptual DFT, describe the resistance of a molecule to changes in its electron distribution. A large HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

Electrophilicity and Nucleophilicity Indices: These indices quantify the propensity of a molecule to act as an electrophile or a nucleophile. Given the electron-deficient nature of the pyrazole ring due to the nitro group, this compound is expected to have a significant electrophilicity index.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely indicate that the carbon atoms of the pyrazole ring are susceptible to nucleophilic attack, particularly the carbon bearing the nitro group.

The analysis of these descriptors can guide the rational design of synthetic routes involving this compound. mdpi.com

Table 2: Illustrative Quantum Chemical Descriptors for a Substituted Pyrazole

| Descriptor | Predicted Reactivity |

| High Electrophilicity Index | Susceptible to nucleophilic attack |

| Low Nucleophilicity Index | Poor nucleophile |

| Localized Fukui Functions | Specific sites for functionalization |

Note: The predictions in this table are based on general principles of reactivity for nitro-substituted pyrazoles and are for illustrative purposes.

Computational Analysis of Regioselectivity in Functionalization Reactions

The functionalization of the pyrazole ring is a critical aspect of its chemistry, and computational methods are invaluable for predicting the regioselectivity of these reactions. nih.gov For this compound, key functionalization reactions include further N-alkylation, iodination, and nitration.

N-Alkylation: Since the N1 position is already occupied by a methyl group, further alkylation would target the second nitrogen atom (N2). However, the steric hindrance from the adjacent methyl group and the electronic effects of the substituents would influence the feasibility of this reaction.

Iodination: The introduction of another iodine atom onto the pyrazole ring would likely occur at the C4 position, which is the most electron-rich carbon in the ring. Computational models can predict the activation energies for iodination at different positions, confirming the most favorable site.

Nitration: The introduction of a second nitro group would be challenging due to the already electron-deficient nature of the ring. Computational analysis would likely show a high activation barrier for this reaction. The existing nitro group deactivates the ring towards further electrophilic substitution.

Computational studies can model the transition states and reaction pathways for these functionalization reactions, providing quantitative data on their feasibility and regioselectivity. rsc.org

Theoretical Investigations of Tautomerism and Conformational Dynamics in Substituted Pyrazoles

Tautomerism is a well-documented phenomenon in pyrazole chemistry, particularly annular tautomerism where a proton can migrate between the two nitrogen atoms. encyclopedia.pubnih.gov However, in this compound, the presence of the methyl group on the N1 nitrogen precludes annular tautomerism.

Despite the absence of annular tautomerism, theoretical studies can still provide valuable insights into the conformational dynamics of the molecule. The rotation of the nitro group and the potential for different spatial arrangements of the substituents can be explored. Computational methods can determine the rotational barriers and identify the most stable conformers. The conformation of the molecule can have a significant impact on its crystal packing and its interactions with biological targets.

Theoretical investigations into the tautomerism of related, non-N-methylated pyrazoles have shown that the equilibrium between tautomers is influenced by the nature of the substituents and the solvent. mdpi.commdpi.com These studies provide a broader context for understanding the structural chemistry of pyrazole derivatives. For instance, in 3(5)-substituted pyrazoles, the tautomeric preference is often governed by a balance between the aromaticity of the pyrazole ring and intramolecular hydrogen bonding. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-1-methyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically begins with halogenation and nitration of a pyrazole precursor. For example, iodination can be achieved using molecular iodine (I₂) with oxidizing agents like HNO₃, followed by nitration using mixed acids (H₂SO₄/HNO₃). Reaction optimization includes temperature control (0–5°C for nitration to avoid byproducts) and stoichiometric ratios (e.g., 1.2 equivalents of I₂ for regioselective iodination) . Catalyst selection, such as palladium for cross-coupling in derivative synthesis, can enhance yield and purity . Monitor progress via TLC and HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons, δ ~8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 282.96 for C₄H₅IN₃O₂) .

- FT-IR : Identify functional groups (e.g., NO₂ asymmetric stretch ~1530 cm⁻¹, C-I stretch ~500 cm⁻¹) .

- X-ray Crystallography : Resolve regiochemistry and crystal packing effects, critical for confirming iodination sites .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of iodination and nitration in pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution patterns. Local electrophilicity indices (e.g., Fukui functions) identify reactive sites: iodine preferentially substitutes at the 5-position due to lower activation energy (~15 kcal/mol vs. 20 kcal/mol for alternative sites) . Solvent effects (e.g., DMF vs. acetonitrile) are modeled using polarizable continuum models (PCM) to refine synthetic predictions.

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects .

- Dose-Response Validation : Replicate conflicting studies under standardized protocols (e.g., fixed ATP concentration in kinase assays) .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-nitrogen) to track nitro group behavior in cross-coupling reactions. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps, such as oxidative addition of Pd⁰ to the C-I bond (k ≈ 10⁻³ s⁻¹ at 25°C). In situ XAS (X-ray Absorption Spectroscopy) monitors metal coordination changes during catalysis .

Methodological Design Considerations

Designing a stability study for this compound under varying storage conditions

- Protocol :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months, analyzing purity monthly via HPLC (C18 column, 0.1% TFA/MeCN).

- Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photolytic decomposition .

- Degradation Product Identification : LC-MS/MS (Q-TOF) detects major impurities (e.g., deiodinated or denitrated byproducts) .

Comparative analysis of halogenated pyrazole derivatives for structure-property relationships

- Workflow :

- Synthesis : Prepare 5-Bromo-, 5-Chloro-, and this compound analogs.

- Physicochemical Profiling : LogP (shake-flask method), solubility (HPLC-UV), and thermal stability (DSC/TGA).

- Electronic Effects : Hammett constants (σ) correlate substituent electronegativity with reactivity (e.g., σ_I = 0.18 vs. σ_Br = 0.26) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.